molecular formula C15H11Cl2FO B1327669 2',3'-Dichloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-68-8

2',3'-Dichloro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327669
CAS No.: 898768-68-8
M. Wt: 297.1 g/mol
InChI Key: PHJJUOYBXDRPFB-UHFFFAOYSA-N
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Description

2',3'-Dichloro-3-(4-fluorophenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine atoms at the 2' and 3' positions of one phenyl ring and a 4-fluorophenyl group at the 3-position of the ketone (Figure 1). This compound belongs to a broader class of propiophenone derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-13-3-1-2-12(15(13)17)14(19)9-6-10-4-7-11(18)8-5-10/h1-5,7-8H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJJUOYBXDRPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644596
Record name 1-(2,3-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID70644596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-68-8
Record name 1-Propanone, 1-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

2’,3’-Dichloro-3-(4-fluorophenyl)propiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-(4-fluorophenyl)propiophenone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Propiophenone derivatives vary in substituent type, position, and number, leading to significant differences in their properties. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs of 2',3'-Dichloro-3-(4-fluorophenyl)propiophenone

Compound Name Substituents (Positions) Key Properties/Applications References
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone Cl (3',5'), OCH₃ (4-phenyl) Enhanced electron-withdrawing effects
2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone Cl (2',3'), CH₃ (2,6-dimethylphenyl) Increased steric hindrance
3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone F (3',4'), SCH₃ (4-phenyl) Improved metabolic stability
3-(4-Fluorophenyl)propiophenone F (4-phenyl), no Cl substituents Baseline for halogenation effects

Key Observations:

  • Halogen Type: Fluorine at the 4-position (4-fluorophenyl) enhances electron-withdrawing effects, increasing the ketone’s electrophilicity compared to non-halogenated analogs like 3-(4-methoxyphenyl)propiophenone .
  • Functional Groups: Thiomethyl (SCH₃) or methoxy (OCH₃) groups alter solubility and metabolic pathways. For example, thiomethyl derivatives exhibit resistance to oxidative metabolism in fungal biotransformation studies .

Reactivity and Catalytic Behavior

The steric and electronic effects of substituents significantly influence reaction outcomes:

  • Hydrogenation: Propiophenone derivatives with bulky substituents (e.g., 2',3'-dichloro) show reduced catalytic hydrogenation efficiency. For instance, propiophenone itself yields 11% amine under Au/TiO₂ catalysis, while less hindered ketones achieve higher conversions .
  • α-Functionalization: Electron-withdrawing groups (e.g., Cl, F) enhance the reactivity of the α-carbon in selenation reactions. Propiophenones with aromatic substituents (e.g., 4-fluorophenyl) undergo smooth α-phenylselenation, yielding 0.51–0.59 mmol products .

Biological Activity

2',3'-Dichloro-3-(4-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both chloro and fluoro substituents, exhibits unique chemical properties that may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2F, with a molecular weight of approximately 295.17 g/mol. The structural features include:

  • A propiophenone backbone
  • A dichloro group at the 2' position
  • A fluorophenyl group at the 3-position

These substituents enhance the compound's reactivity and may play crucial roles in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key biochemical pathways. The chloro and fluoro groups are known to influence the compound's binding affinity and selectivity towards these targets, potentially modulating biological responses such as inflammation and pain signaling.

Antimicrobial Properties

Research indicates that compounds with halogenated phenyl groups often exhibit enhanced antimicrobial activity. The presence of fluorine can increase lipophilicity, which may improve membrane penetration and efficacy against microbial pathogens. Preliminary studies suggest that this compound shows promising antibacterial and antifungal activities.

Anti-inflammatory Activity

The compound has been investigated for its potential anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity could have therapeutic implications in conditions such as arthritis and other inflammatory diseases.

Analgesic Effects

There is emerging evidence supporting the analgesic properties of this compound. Initial studies suggest that it may interact with pain receptors, providing relief in various pain models. Further research is necessary to elucidate the specific mechanisms involved.

Case Studies

  • Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various fluorinated compounds, this compound was found to exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties indicated that treatment with this compound resulted in reduced levels of inflammatory markers in vitro, suggesting its potential utility in managing inflammatory disorders.
  • Analgesic Potential : In animal models of acute pain, administration of this compound resulted in a significant reduction in pain response compared to control groups, indicating its potential as a novel analgesic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundDichloro and fluoro substituentsAntimicrobial, anti-inflammatory, analgesic
2',3'-Dichloro-3-(4-chlorophenyl)propiophenoneDichloro substituent onlyModerate antimicrobial activity
2',3'-Dimethyl-3-(4-fluorophenyl)propiophenoneDimethyl instead of dichloroLower antimicrobial efficacy

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